6-chloro-4-N-(1-phenylethyl)pyrimidine-2,4-diamine
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Overview
Description
6-chloro-4-N-(1-phenylethyl)pyrimidine-2,4-diamine is a compound with the molecular formula C12H13ClN4 and a molecular weight of 248.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClN4/c13-10-8-11(17-12(14)16-10)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17) . This indicates the presence of a pyrimidine ring with a chlorine atom at the 6th position and a phenylethyl group attached to the nitrogen atom at the 4th position.Physical And Chemical Properties Analysis
6-chloro-4-N-(1-phenylethyl)pyrimidine-2,4-diamine is a solid compound . It has a molecular weight of 248.71 .Scientific Research Applications
Cancer Research and Chemotherapy
- Targeting CDK6 and CDK9 : Researchers have investigated this compound as a dual inhibitor of cyclin-dependent kinases (CDKs), specifically CDK6 and CDK9. These kinases play crucial roles in cell cycle regulation and transcriptional control. Inhibiting them can potentially halt cancer cell proliferation and promote apoptosis .
- Antitumor Activity : The compound’s potent antitumor activity makes it a promising candidate for cancer therapy. Its oral availability further enhances its potential as a therapeutic agent .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are promising therapeutic targets in cancer treatment .
Mode of Action
This compound acts as a dual inhibitor of CDK6 and CDK9 . It binds directly to these kinases, leading to the suppression of their downstream signaling pathways . This results in the inhibition of cell proliferation by blocking cell cycle progression .
Biochemical Pathways
The compound’s action on CDK6 and CDK9 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . By inhibiting these kinases, the compound disrupts the cell cycle, leading to cell cycle arrest and ultimately inducing cellular apoptosis .
Pharmacokinetics
The compound’s molecular weight is248.71 Da , which is within the optimal range for oral bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of cell proliferation and the induction of cellular apoptosis . This is achieved by blocking cell cycle progression, specifically the transition from the G1 phase to the S phase .
properties
IUPAC Name |
6-chloro-4-N-(1-phenylethyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-8(9-5-3-2-4-6-9)15-11-7-10(13)16-12(14)17-11/h2-8H,1H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKMCTUUHBDJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-(1-phenylethyl)pyrimidine-2,4-diamine |
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